molecular formula C9H7N3O2S B2658650 6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid CAS No. 1706452-57-4

6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid

Cat. No.: B2658650
CAS No.: 1706452-57-4
M. Wt: 221.23
InChI Key: HJTDIXSJDCKSTN-UHFFFAOYSA-N
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Description

6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal and synthetic chemistry. It features the 2-aminothiazole scaffold, a privileged structure in drug discovery known for its diverse biological activities . The molecule serves as a versatile synthetic intermediate, particularly as a sophisticated building block for constructing more complex pharmacologically active molecules. Its core value lies in its application as a key precursor in the development of novel antibacterial agents. The 2-aminothiazole-4-yl moiety is a critical pharmacophore found in several classes of antibiotics, including advanced-generation cephalosporins such as Cefdinir and Cefditoren Pivoxil . Researchers utilize this compound to synthesize and study new derivatives that may interact with bacterial targets, potentially overcoming existing resistance mechanisms. The compound's mechanism of action, when incorporated into larger structures, often involves the inhibition of bacterial cell wall synthesis, making it a valuable entity for investigations in microbiology and antibiotic development . Beyond its antimicrobial applications, this carboxylic acid-functionalized derivative is a crucial starting material in organic synthesis. It is suitable for amide coupling reactions, metal-catalyzed cross-couplings, and the preparation of metal complexes for various research purposes. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(2-amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c10-9-12-7(4-15-9)5-2-1-3-6(11-5)8(13)14/h1-4H,(H2,10,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTDIXSJDCKSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiazole with a pyridine derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

Biological Activities

This compound has been investigated for various pharmacological activities:

1. Antimicrobial Activity
Research indicates that 6-(2-amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit microbial growth positions it as a potential candidate for developing new antibiotics .

2. Anticancer Properties
The thiazole moiety in the compound has been linked to anticancer activities. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting that it may serve as a lead structure for designing novel anticancer agents. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cellular models, indicating potential applications in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including the formation of the thiazole ring followed by functionalization at the pyridine position. Researchers are actively exploring various derivatives to enhance its biological activity and selectivity .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against clinical isolates of E. coli. Results indicated that specific substitutions on the thiazole ring significantly enhanced antibacterial activity, suggesting that structural modifications can optimize therapeutic potential.

Case Study 2: Anticancer Activity
In another investigation, derivatives were tested for their ability to inhibit proliferation in human prostate cancer cells. The results showed that certain modifications increased cytotoxicity compared to the parent compound, highlighting the importance of structure-activity relationships in drug design.

Summary Table of Biological Activities

Biological ActivityTarget Organism/Cell LineObserved Effect
AntimicrobialStaphylococcus aureusGrowth inhibition
AntimicrobialEscherichia coliGrowth inhibition
AnticancerProstate cancer cellsInduced apoptosis
Anti-inflammatoryInflammatory cytokinesCytokine inhibition

Mechanism of Action

The mechanism of action of 6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid with structurally related compounds:

Compound Name Key Substituents/Features Molecular Formula Notable Applications/Properties References
This compound 2-Amino-thiazole, pyridine-2-carboxylic acid C9H7N3O2S Potential enzyme inhibition or antimicrobial activity (inferred)
Cefdinir (cephalosporin antibiotic) 2-Amino-thiazole, β-lactam ring, vinyl group C14H13N5O5S2 Broad-spectrum antibiotic targeting bacterial cell walls
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro, methyl, pyrimidine ring, carboxylic acid C6H5ClN2O2 Intermediate in agrochemical or drug synthesis
Example 1 (Patent) <sup>†</sup> Benzothiazolylamino, tetrahydroquinoline, thiazole C17H15N5O2S2 Pharmacological activity in patent studies (e.g., kinase inhibition)

<sup>†</sup>From patent data in ; exact activity unspecified.

Key Observations:

Thiazole Role: The 2-amino-thiazole group is shared with Cefdinir, highlighting its importance in antibiotic activity. The thiazole ring enhances binding to biological targets via hydrogen bonding and π-π interactions .

Carboxylic Acid : Present in all listed compounds, this group facilitates solubility and interaction with enzymes or receptors.

Heterocyclic Core : Pyridine (target compound) vs. pyrimidine () vs. β-lactam (Cefdinir) alters electronic properties and bioavailability.

Pharmacological and Physicochemical Insights

While direct data for the target compound are lacking, inferences can be drawn from analogs:

  • Antimicrobial Potential: Cefdinir’s success underscores the therapeutic relevance of thiazole-carboxylic acid hybrids. The target compound’s structure may similarly disrupt bacterial enzymes or cell membranes .
  • Enzyme Inhibition : Patent examples () describe thiazole-containing compounds with activity in kinase or protease assays, suggesting the target compound could occupy a similar niche .
  • Safety and Handling: Compounds like 2-chloro-6-methylpyrimidine-4-carboxylic acid () require precautions (e.g., gloves, ventilation) due to reactive substituents (chloro, methyl). The target compound’s amino group may reduce toxicity compared to halogenated analogs .

Biological Activity

6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its effects on various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a thiazole moiety, which enhances its biological activity. Its molecular formula is C8H8N4O2SC_8H_8N_4O_2S, and it has a molecular weight of approximately 224.24 g/mol. The presence of both amino and carboxylic acid functional groups contributes to its solubility and reactivity.

Antitumor Activity

Research indicates that thiazole-containing compounds exhibit notable antitumor properties. For instance, derivatives of thiazole have shown significant cytotoxicity against various cancer cell lines. In a study evaluating the activity of thiazole derivatives, compounds with the thiazole ring demonstrated IC50 values as low as 1.61 µg/mL against A-431 cell lines, indicating potent anticancer effects . The presence of electron-donating groups in the phenyl ring was found to enhance activity, suggesting that structural modifications can lead to improved efficacy.

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. A specific derivative exhibited effective protection against seizures in animal models, showcasing the potential for developing new antiepileptic drugs based on this scaffold . The structure-activity relationship indicated that modifications to the thiazole ring could significantly impact anticonvulsant efficacy.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been investigated through various assays, including COX-2 inhibition studies. Certain thiazole derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, highlighting their therapeutic promise in managing inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

ModificationEffect on Activity
Electron-donating groups on phenyl ringIncreased cytotoxicity against cancer cells
Substituents on thiazole ringEnhanced anticonvulsant properties
Carboxylic acid groupEssential for anti-inflammatory activity

Case Studies

  • Antitumor Study : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. One compound exhibited an IC50 value of 1.98 µg/mL against Jurkat cells, demonstrating significant anticancer activity .
  • Anticonvulsant Evaluation : In a study involving PTZ-induced seizures in mice, a derivative showed a protective effect with a median effective dose (ED50) significantly lower than traditional anticonvulsants .
  • Inflammation Model : In carrageenan-induced paw edema models, certain thiazole derivatives reduced inflammation significantly compared to controls, suggesting their potential as anti-inflammatory agents .

Q & A

Q. What established synthetic routes are available for 6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving: (i) Condensation : Reacting a pyridine derivative (e.g., 2-aminopyridine) with a thiazole precursor (e.g., 4-chlorobenzaldehyde) under reflux in DMF or toluene. (ii) Cyclization : Catalyzed by Pd or Cu-based systems (e.g., Pd(OAc)₂) to form the thiazole ring. (iii) Functionalization : Carboxylic acid introduction via oxidation or hydrolysis of ester intermediates. Key parameters: Catalyst loading (5–10 mol%), solvent polarity, and reaction time (5–24 hours) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : To verify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, thiazole NH₂ at δ 5.5–6.0 ppm).
  • IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹).
  • Elemental Analysis : Confirm C, H, N, S composition (e.g., C₁₀H₈N₂O₂S).
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (e.g., m/z 237.03) .

Q. How is purity assessed during synthesis?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 column, mobile phase (ACN:H₂O + 0.1% TFA), retention time ~8–12 minutes.
  • TLC : Silica gel plates, Rf ~0.3–0.4 in ethyl acetate/hexane (3:7).
  • Melting Point : Expected range 220–225°C (decomposition observed if impurities present) .

Q. What are the compound’s stability profiles under varying conditions?

  • Methodological Answer :
  • Thermal Stability : Degrades above 150°C (TGA analysis recommended).
  • pH Stability : Stable in acidic (pH 2–4) and neutral conditions; hydrolysis observed in basic media (pH >9).
  • Light Sensitivity : Store in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can catalytic systems be optimized to improve synthesis yield?

  • Methodological Answer :
  • Catalyst Screening : Compare Pd(OAc)₂ vs. CuI in DMF/toluene mixtures. Pd systems often yield higher selectivity (>75%).
  • Solvent Effects : Polar aprotic solvents (DMF) enhance cyclization kinetics vs. non-polar (toluene).
  • DOE Approach : Use a factorial design to optimize temperature (80–100°C), catalyst loading, and reaction time .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Validate protocols (e.g., MIC for antimicrobial studies; IC₅₀ for cytotoxicity).
  • Impurity Profiling : Trace impurities (e.g., unreacted starting materials) may skew results; use LC-MS for batch consistency.
  • Receptor Binding Studies : Compare activity across cell lines (e.g., HeLa vs. MCF-7) to identify target specificity .

Q. What computational tools predict the compound’s reactivity and binding modes?

  • Methodological Answer :
  • DFT Calculations : Model electrophilic/nucleophilic sites (e.g., carboxylic acid as H-bond donor).
  • Molecular Docking : Screen against kinases (e.g., EGFR) using AutoDock Vina; prioritize binding poses with ΔG < -8 kcal/mol.
  • ADMET Prediction : Use SwissADME to assess solubility (LogP ~1.5) and bioavailability .

Q. How to design derivatives for enhanced bioactivity?

  • Methodological Answer :
  • SAR Studies : Modify substituents at positions 2 (thiazole) and 6 (pyridine). For example:
  • Electron-Withdrawing Groups (e.g., -NO₂ at pyridine): Increase antimicrobial potency.
  • Bulkier Groups (e.g., isopropyl): Improve metabolic stability.
  • Prodrug Strategies : Esterify the carboxylic acid to enhance membrane permeability .

Q. What analytical challenges arise in characterizing degradation products?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (60°C/72h), UV light, and oxidative stress (H₂O₂).
  • LC-HRMS : Identify major degradants (e.g., decarboxylated or ring-opened products).
  • NMR Tracking : Compare degraded vs. intact samples to assign structural changes .

Q. How to evaluate the compound’s role in enzyme inhibition mechanisms?

  • Methodological Answer :
  • Kinetic Assays : Measure Michaelis-Menten constants (Km, Vmax) with/without inhibitor.
  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., DHFR) upon binding.
  • X-ray Crystallography : Resolve inhibitor-enzyme complexes (e.g., PDB deposition) .

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